molecular formula C13H11FN2O2 B6413855 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% CAS No. 1261900-44-0

6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95%

Cat. No. B6413855
CAS RN: 1261900-44-0
M. Wt: 246.24 g/mol
InChI Key: ZCLVOQOSQBNXFB-UHFFFAOYSA-N
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Description

6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid (FMPPA) is a novel compound with potential applications in the field of biochemistry and pharmaceutical research. FMPPA is a small molecule that is composed of a six-membered ring containing two nitrogen atoms, two oxygen atoms, and two carbon atoms. It is a highly hydrophilic molecule, making it an ideal candidate for use in a variety of biological experiments. FMPPA is also known for its ability to form stable complexes with metal ions, which makes it a useful tool in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% is not yet fully understood. It is thought to act as a chelating agent, binding to metal ions and forming stable complexes. It is also thought to interact with proteins and other biomolecules, which could explain its ability to act as an inhibitor of some enzymes. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% have yet to be fully elucidated. However, it has been found to be a potent inhibitor of some enzymes, such as the enzyme cyclooxygenase-2. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to be a potent antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory and anti-cancer properties, which could make it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a highly hydrophilic molecule, making it an ideal candidate for use in a variety of biological experiments. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to form stable complexes with metal ions, making it a useful tool in biochemistry and pharmacology. However, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% is not without its limitations. It is a small molecule, making it difficult to work with in larger scale experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in a given experiment.

Future Directions

Given the potential of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95%, there are a number of potential future directions for research. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its potential as a chelating agent, as well as its ability to form stable complexes with metal ions, could lead to new applications in biochemistry and pharmacology. Finally, further research into its antioxidant properties could lead to new therapeutic agents for the treatment of oxidative stress-related diseases.

Synthesis Methods

The synthesis of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been reported in various studies. The most common route of synthesis involves the condensation of 3-fluoro-4-methylphenol and picolinic acid in the presence of sodium hydroxide. The reaction is carried out at a temperature of 80°C for two hours, and yields 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesis include the use of catalysts such as palladium and nickel, as well as the use of microwave irradiation.

Scientific Research Applications

6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been used as a research tool in a number of scientific applications. It has been used as a chelating agent for metal ions, which can be used for a variety of purposes, such as in the synthesis of metal-organic frameworks. It has also been used as a ligand in the synthesis of metal-based drugs, such as platinum-based anticancer drugs. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been used in the synthesis of a range of other compounds, such as oxazolidinones and imidazolidinones.

properties

IUPAC Name

6-amino-3-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-2-3-8(6-10(7)14)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLVOQOSQBNXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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